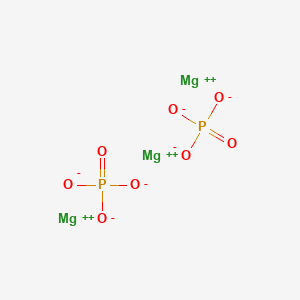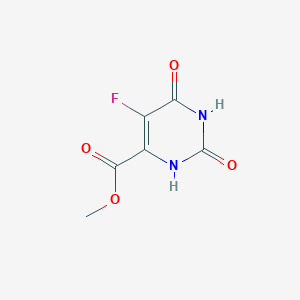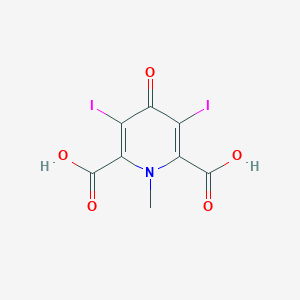
gamma-Methylen-gamma-butyrolacton
Übersicht
Beschreibung
Gamma-Methylene-gamma-butyrolactone (GMB) is a versatile chemical compound that has a wide range of applications in scientific research. GMB is a colorless, volatile liquid that is used as a reagent in organic synthesis and as a solvent in a variety of research applications. GMB is also known as gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, gamma-Butyrolactone, and gamma-Butyrolactone. GMB is a common component of many laboratory reagents and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: AKT-Hemmende und Zytotoxische Aktivität
Diese Verbindung zeigt eine starke AKT-Hemmende Aktivität, die wichtig für die gezielte Behandlung bestimmter Krebszellen ist. Sie zeigt auch zytotoxische Aktivität, was auf einen möglichen Einsatz in der Krebsbehandlung hindeutet .
Antifungalmittel
Der alpha-Methylen-gamma-butyrolacton-Ring ist ein natürlicher Pharmakophor für antimykotische Naturstoffe. Synthetische Analoga dieser Verbindung wurden als potente Antimykotika untersucht .
Landwirtschaftliche Fungizide
In der Landwirtschaft wurden Derivate mit alpha-Methylen-gamma-butyrolacton-Einheiten synthetisiert und auf ihre fungizide Aktivität gegen verschiedene Pflanzenpathogene getestet .
Polymersynthese
Diese Verbindung wird bei der Synthese von Polymeren verwendet. Biomasse-basierte Monomere, die auf dem fünf-gliedrigen gamma-Butyrolacton-Ring basieren, gelten als geeignete Kandidaten, um fossile Quellen bei der Herstellung von funktionellen Polymeren zu ersetzen .
Nachwachsende Rohstoffe
Verbindungen auf Basis von gamma-Methylen-gamma-butyrolacton haben aufgrund ihrer hohen Reaktivität und verbesserten Leistung in Anwendungen mit nachwachsenden Rohstoffen Aufmerksamkeit erlangt .
Lösungsmittelanwendungen
Es wird auch als pharmakologisches Mittel und Lösungsmittel verwendet, da es die Eigenschaften einer hygroskopischen, farblosen, wassermischbaren Flüssigkeit mit einem schwachen charakteristischen Geruch besitzt .
Wirkmechanismus
Target of Action
Gamma-Methylene-Gamma-Butyrolactone, a derivative of gamma-butyrolactone, is a compound with significant biological activity . It has been found to interact with nucleophilic groups on the basic groups of some active sites in the organism . This interaction can lead to changes in the organism’s physiological processes.
Mode of Action
The mode of action of Gamma-Methylene-Gamma-Butyrolactone is primarily through its electrophilic properties. The alpha-methylene-gamma-butyrolactone ring can react as an electrophilic group with nucleophilic groups on the basic groups of some active sites in the organism . This interaction can lead to changes in the organism’s physiological processes.
Biochemical Pathways
Gamma-Methylene-Gamma-Butyrolactone is involved in several biochemical pathways. For instance, it has been found to have inhibitory activity on protein tyrosine phosphatase 1B (PTP1B), a therapeutic target of type 2 diabetes . Furthermore, gamma-butyrolactones are known to regulate antibiotic production and morphological differentiation in Streptomyces species .
Pharmacokinetics
Gamma-butyrolactone, a related compound, is known to be hygroscopic, colorless, and water-miscible . It is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .
Result of Action
The result of Gamma-Methylene-Gamma-Butyrolactone’s action can vary depending on the specific targets and pathways it interacts with. For example, its inhibitory activity on PTP1B can potentially lead to therapeutic effects in the treatment of type 2 diabetes . Additionally, it has been found to have antifungal activity .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Gamma-Methylene-Gamma-Butyrolactone. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Gamma-Methylene-gamma-butyrolactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptor proteins, which in turn regulate the expression of target genes . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to significant changes in biochemical pathways.
Cellular Effects
Gamma-Methylene-gamma-butyrolactone influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial species, gamma-Methylene-gamma-butyrolactone regulates the production of antibiotics and morphological differentiation . This regulation is achieved through its interaction with cytoplasmic receptor proteins, which modulate the expression of genes involved in these processes.
Molecular Mechanism
The molecular mechanism of gamma-Methylene-gamma-butyrolactone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptor proteins, preventing them from binding to DNA targets . This inhibition leads to the activation of genes that are otherwise repressed, resulting in the production of secondary metabolites such as antibiotics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Methylene-gamma-butyrolactone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that gamma-Methylene-gamma-butyrolactone can maintain its activity over extended periods, although its effectiveness may diminish due to degradation . Long-term exposure to the compound has been observed to cause sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of gamma-Methylene-gamma-butyrolactone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antibiotic production and improved cellular differentiation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective.
Metabolic Pathways
Gamma-Methylene-gamma-butyrolactone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the production of secondary metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism. The compound’s role in these pathways highlights its importance in regulating biochemical processes.
Transport and Distribution
The transport and distribution of gamma-Methylene-gamma-butyrolactone within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation. The distribution of gamma-Methylene-gamma-butyrolactone can influence its activity and effectiveness in regulating biochemical processes.
Subcellular Localization
Gamma-Methylene-gamma-butyrolactone exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with receptor proteins and other biomolecules, enabling it to exert its effects on gene expression and metabolic pathways.
Eigenschaften
IUPAC Name |
5-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBVNDLLGPEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142924 | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10008-73-8 | |
| Record name | Dihydro-5-methylene-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6FM50XSNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes γ-Methylene-γ-butyrolactone interesting for photoresist materials?
A1: γ-Methylene-γ-butyrolactone (α-MBL) and its derivatives exhibit favorable properties for photoresist applications. [] These include:
- Good radical reactivity: α-MBL derivatives readily react with methacrylates and maleic anhydride, enabling the creation of polymers suitable for photoresist formulations. []
- Dissolution contrast: By incorporating methacrylate derivatives with acid-labile protecting groups, a difference in solubility between exposed and unexposed areas is achieved, crucial for pattern formation. []
- High resolution: Photoresists based on α-MBL derivatives have demonstrated impressive resolution capabilities, resolving features as small as 120nm with conventional illumination and even smaller features (100nm) with advanced illumination techniques. []
- Etch resistance: These novel resists show etch resistance comparable to existing acetal-based KrF resists, highlighting their potential for practical applications in microfabrication. []
- Post-exposure delay stability: α-MBL based resists exhibit good stability after exposure, with a delay tolerance exceeding one hour, simplifying processing and enhancing their practical value. []
Q2: Can γ-Methylene-γ-butyrolactone be used to synthesize complex molecules?
A2: Yes, γ-Methylene-γ-butyrolactone serves as a valuable building block in organic synthesis. For instance, it can undergo intramolecular cationic aromatic cyclisation to yield a tetrahydronapthalene spirofuranone. [] Additionally, it acts as a key intermediate in the synthesis of natural products like deoxyobtusilactone and deoxyisoobtusilactone. []
Q3: Are there efficient synthetic routes to access γ-Methylene-γ-butyrolactone and its derivatives?
A3: Yes, several efficient synthetic methods have been developed. One approach involves a palladium-catalyzed reaction of aryl iodines with 5-substituted-4-pentynoic acids to produce δ,δ-disubstituted-γ-methylene-γ-butyrolactones. [] Another method utilizes a palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids, yielding (E)-.δ.-vinyl/aryl-.γ.-methylene-.γ.-butyrolactones regio- and stereoselectively. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


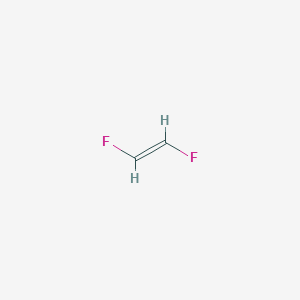
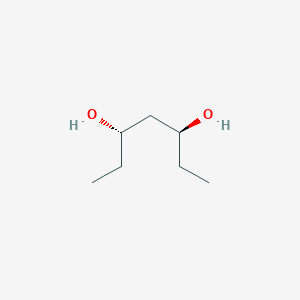


![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)

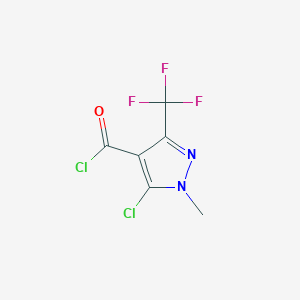
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
